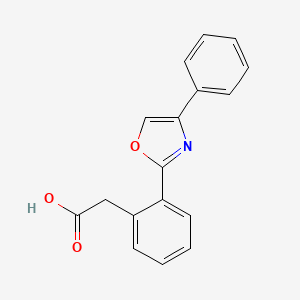
(6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine is a complex organophosphorus compound. Organophosphorus compounds are widely studied due to their diverse applications in fields such as catalysis, materials science, and medicinal chemistry. This particular compound features multiple fluorophenyl groups and a phenoxathiin moiety, which may impart unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine likely involves multiple steps, including the formation of the phenoxathiin core and the introduction of the phosphino and fluorophenyl groups. Common synthetic routes may include:
Formation of Phenoxathiin Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Phosphino Groups: Phosphino groups can be introduced via reactions with phosphine reagents.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine may undergo various types of chemical reactions, including:
Oxidation: The phosphino groups can be oxidized to form phosphine oxides.
Substitution: The fluorophenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogenating agents and nucleophiles.
Coordination: Transition metal salts such as palladium or platinum complexes can be used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted fluorophenyl derivatives.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in homogeneous catalysis, facilitating various organic transformations.
Materials Science: It can be used in the design of advanced materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Organophosphorus compounds are often explored for their potential as therapeutic agents.
Biological Probes: The compound can be used as a probe to study biological processes involving phosphorus-containing molecules.
Industry
Agriculture: Organophosphorus compounds are used in the development of pesticides and herbicides.
Electronics: The compound may find applications in the fabrication of electronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of (6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating the activation of substrates. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Bis(diphenylphosphino)ethane (dppe): Another common ligand with similar coordination properties.
Phenoxathiin Derivatives: Compounds containing the phenoxathiin core, which may exhibit similar electronic properties.
Uniqueness
(6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine is unique due to the combination of multiple fluorophenyl groups and the phenoxathiin moiety, which may impart distinct reactivity and properties compared to other organophosphorus compounds.
Propriétés
Formule moléculaire |
C36H22F4OP2S |
|---|---|
Poids moléculaire |
640.6 g/mol |
Nom IUPAC |
bis(4-fluorophenyl)-[6-[(3-fluorophenyl)-(4-fluorophenyl)phosphanyl]phenoxathiin-4-yl]phosphane |
InChI |
InChI=1S/C36H22F4OP2S/c37-23-10-16-27(17-11-23)42(28-18-12-24(38)13-19-28)31-6-2-8-33-35(31)41-36-32(7-3-9-34(36)44-33)43(29-20-14-25(39)15-21-29)30-5-1-4-26(40)22-30/h1-22H |
Clé InChI |
SSCKVTDXCPXUSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)P(C2=CC=C(C=C2)F)C3=C4C(=CC=C3)SC5=CC=CC(=C5O4)P(C6=CC=C(C=C6)F)C7=CC=C(C=C7)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


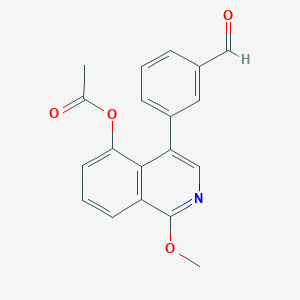
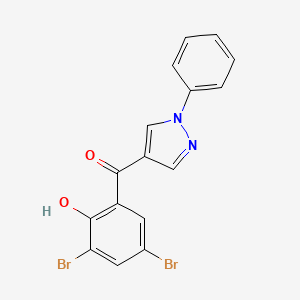
![3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12888225.png)
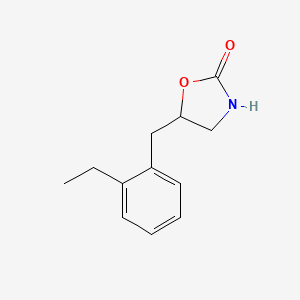
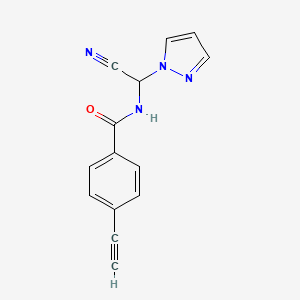
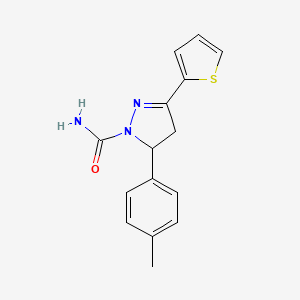


![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)
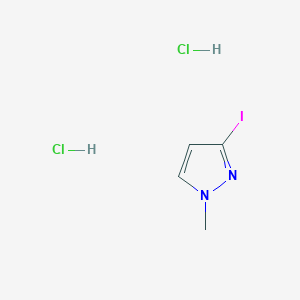
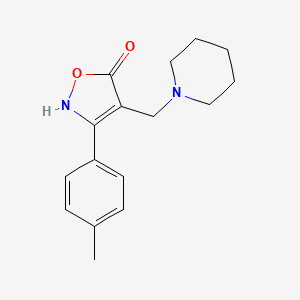
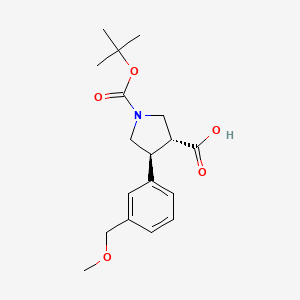
![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)
